molecular formula C12H9N3OS B5974760 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one

2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one

Cat. No. B5974760
M. Wt: 243.29 g/mol
InChI Key: ZRSVYAXUIYBHJQ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-one, also known as indolyl-thiazolidinone, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In

Mechanism of Action

The mechanism of action of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone is not fully understood, but it has been suggested that this compound exerts its biological effects by targeting specific molecular pathways. For example, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. In addition, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
Indolyl-thiazolidinone has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress-related pathways. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its wide range of biological activities, low toxicity, and high selectivity towards cancer cells. Moreover, this compound can be easily synthesized using simple and inexpensive methods. However, the limitations of using 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone in lab experiments include its poor solubility in water, which may limit its bioavailability and efficacy, and the lack of information on its long-term toxicity.

Future Directions

There are several future directions for the research on 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone. One of the potential applications of this compound is in the development of new antimicrobial drugs, especially for the treatment of multidrug-resistant microorganisms. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to explore the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone can be achieved through several methods, including the reaction of indole-2-carboxaldehyde with thiosemicarbazide in the presence of acetic acid, or the reaction of indole-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

Indolyl-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, this compound has been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, 2-imino-5-(1H-indol-2-ylmethylene)-1,3-thiazolidin-4-onezolidinone has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-12-15-11(16)10(17-12)6-8-5-7-3-1-2-4-9(7)14-8/h1-6,16H,(H2,13,15)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSVYAXUIYBHJQ-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C(N=C(S3)N)O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C/C(=C/C3=C(N=C(S3)N)O)/N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-[(Z)-indol-2-ylidenemethyl]-1,3-thiazol-4-ol

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